molecular formula C16H12FNO2 B6344325 1-Benzyl-6-fluoro-1H-indole-2-carboxylic acid CAS No. 1240568-85-7

1-Benzyl-6-fluoro-1H-indole-2-carboxylic acid

Cat. No.: B6344325
CAS No.: 1240568-85-7
M. Wt: 269.27 g/mol
InChI Key: BBAKKTIUUULFQN-UHFFFAOYSA-N
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Description

1-Benzyl-6-fluoro-1H-indole-2-carboxylic acid (CAS 1240568-85-7) is an indole derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a benzyl group at the 1-position and a fluorine atom at the 6-position of the indole scaffold, with a molecular formula of C16H12FNO2 and a molecular weight of 269.27 . The indole-2-carboxylic acid core is a privileged structure in pharmaceutical development. Recent scientific investigations highlight its particular value as a potent scaffold for inhibiting HIV-1 Integrase Strand Transfer (INSTI) . Research indicates that the indole nitrogen and C2-carboxyl group can chelate the two Mg2+ ions within the enzyme's active site, a mechanism critical for antiviral activity . This makes it a promising chemical starting point for developing novel antiviral agents, especially for overcoming drug-resistant HIV variants . Beyond virology, derivatives of indole-2-carboxylic acid have shown substantial potential in oncology research. They serve as high-affinity inhibitors of Myeloid cell leukemia 1 (Mcl-1), a key anti-apoptotic protein . Inhibiting Mcl-1 can restore apoptosis in cancer cells, making this scaffold a focus for developing new anticancer therapeutics . The broader biological potential of indole derivatives also includes antimicrobial and anti-inflammatory activities, underscoring its versatility in probe and drug discovery . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with appropriate precautions; refer to the Safety Data Sheet for detailed handling information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-6-fluoroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO2/c17-13-7-6-12-8-15(16(19)20)18(14(12)9-13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAKKTIUUULFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC3=C2C=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Benzyl 6 Fluoro 1h Indole 2 Carboxylic Acid

Retrosynthetic Analysis and Key Disconnections for the Indole-2-carboxylic Acid Core

Retrosynthetic analysis of 1-Benzyl-6-fluoro-1H-indole-2-carboxylic acid reveals several strategic disconnections for the formation of the indole-2-carboxylic acid core. The primary goal is to deconstruct the target molecule into readily available starting materials that can be efficiently assembled using modern synthetic methods.

The most logical initial disconnection is the C-N bond of the benzyl (B1604629) group, leading to 6-fluoro-1H-indole-2-carboxylic acid and a benzyl halide. This N-alkylation is a standard transformation. The next key disconnection targets the carboxylic acid group at the C2 position. This can be envisioned as a late-stage carboxylation of a pre-formed 1-benzyl-6-fluoro-1H-indole intermediate.

Further deconstruction of the indole (B1671886) ring itself presents several possibilities, largely dependent on the chosen cyclization strategy. A common approach involves disconnecting the C2-C3 bond and the N1-C2 bond, leading back to a substituted aniline (B41778) precursor. For instance, a Larock indole synthesis approach would disconnect to form 2-bromo-4-fluoroaniline and a suitable terminal alkyne, which would then be cyclized in the presence of a palladium catalyst. nih.gov Another powerful strategy, the Fischer indole synthesis, would involve the disconnection of the N1-C2 and C3-C3a bonds, leading to a substituted phenylhydrazine and a pyruvate derivative. nih.gov

A plausible retrosynthetic pathway is outlined below:

N-Benzylation: Disconnect the benzyl group from the indole nitrogen.

Carboxylation: Disconnect the carboxylic acid group at the C2 position.

Indole Ring Formation (Palladium-Catalyzed): Disconnect the indole ring via a palladium-catalyzed cyclization strategy, such as the Larock or Mori-Ban synthesis, from a substituted aniline and an alkyne. nih.gov

This analysis highlights two critical stages for which advanced methodologies are particularly relevant: the formation of the substituted indole ring and the introduction of the carboxylic acid group.

Palladium-Catalyzed Cyclization Approaches for Substituted Indoles

Palladium catalysis has become an indispensable tool for the synthesis of complex heterocyclic systems like indoles, offering mild reaction conditions and broad functional group tolerance. mdpi.com Various palladium-catalyzed methods, including the Heck, Suzuki, and Sonogashira couplings, have been adapted for indole synthesis. nih.govmdpi.com

The success of palladium-catalyzed indole synthesis is highly dependent on the optimization of reaction conditions, including the choice of catalyst, ligand, base, solvent, and temperature. For the synthesis of a 6-fluoroindole (B127801) derivative, these parameters must be carefully tuned to achieve high yields and selectivity.

Key reaction parameters and their effects are summarized in the table below. The optimization often involves screening various combinations of these components to find the ideal conditions for a specific substrate. For example, in a Larock-type indole synthesis, the choice of base and solvent can significantly impact the rate of cyclization and the suppression of side reactions. nih.gov Temperature also plays a critical role; higher temperatures can increase reaction rates but may also lead to decomposition of the catalyst or starting materials. mdpi.com

Table 1: Optimization of Reaction Conditions for Palladium-Catalyzed Indole Synthesis

ParameterTypical OptionsGeneral Effect on Reaction

The choice of ligand is paramount in controlling the reactivity and selectivity of the palladium catalyst. rsc.org For the synthesis of polysubstituted indoles, where regioselectivity can be a challenge, the steric and electronic properties of the ligand play a decisive role.

Buchwald and others have developed a range of biarylphosphine ligands that are highly effective in palladium-catalyzed cross-coupling reactions. acs.org Ligands such as Xantphos, with its large bite angle, can promote the desired reductive elimination step and prevent catalyst deactivation. For C-H activation strategies, specific ligands are designed to facilitate the cleavage of an otherwise inert C-H bond. researchgate.net The electronic nature of the ligand also influences the electron density at the palladium center, which in turn affects the rates of the key steps in the catalytic cycle. Electron-rich ligands can facilitate oxidative addition, while electron-poor ligands may favor reductive elimination. rsc.org

Table 2: Common Ligands in Palladium-Catalyzed Indole Synthesis and Their Characteristics

LigandKey Characteristics

Copper-Mediated Carboxylation Strategies

While palladium catalysis is excellent for forming the indole ring, copper-mediated reactions have shown promise for the direct carboxylation of heterocycles. Copper catalysts can offer different reactivity and selectivity profiles compared to palladium, making them a valuable alternative for certain transformations. nih.gov

The most common and environmentally benign carboxylating agent is carbon dioxide (CO₂). wikipedia.org However, its low reactivity often necessitates the use of highly reactive organometallic intermediates or harsh reaction conditions. rsc.org In copper-mediated carboxylations, the choice of the carboxylating source is critical for achieving high efficiency.

Besides CO₂, other carboxylating agents can be employed. These include chloroformates and other activated carbonyl compounds. The efficiency of the carboxylation reaction is influenced by factors such as the pressure of CO₂, the nature of the copper catalyst, the solvent, and the presence of additives.

Table 3: Carboxylating Agents and Their Application in Synthesis

Carboxylating AgentApplication and Considerations

The regioselective functionalization of the indole ring is a significant challenge. While electrophilic substitution typically occurs at the C3 position, directing functionalization to the C2 position often requires specific strategies. nih.gov Copper-mediated C-H activation can provide a pathway for the regioselective carboxylation of indoles at the C2 position. researchgate.net

This regioselectivity can be achieved through the use of a directing group, which positions the copper catalyst in proximity to the C2-H bond. After the carboxylation step, the directing group can be removed. Alternatively, the inherent electronic properties of the indole nucleus can be exploited under specific catalytic conditions to favor C2 functionalization. Research in this area is ongoing, with the development of novel catalytic systems that can achieve high regioselectivity without the need for directing groups.

Recent studies have shown that a combination of a lithium base and cesium fluoride can promote the C2 carboxylation of certain 3-substituted indoles with CO₂. researchgate.net This suggests that a carefully chosen base system can deprotonate the C2 position selectively, allowing for subsequent carboxylation.

Directed ortho-Metalation and Subsequent Functionalization Routes

Directed ortho-metalation (DoM) has emerged as a powerful tool for the regioselective functionalization of aromatic and heteroaromatic systems. This strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position, creating a reactive organometallic intermediate that can be trapped by various electrophiles.

Utilizing Directed Metalation Groups for Precision Synthesis

In the context of indole chemistry, the nitrogen atom of the pyrrole (B145914) ring serves as an inherent directing group. For N-substituted indoles, lithiation predominantly occurs at the C2 position, which is the most acidic proton on the indole ring. The N-benzyl group in the target molecule, 1-benzyl-6-fluoro-1H-indole, effectively directs the metalation to this C2 position. The fluorine atom at the C6 position, being a halogen, can also influence the acidity of adjacent protons, but the directing effect of the N-benzyl group generally ensures high regioselectivity for C2-lithiation.

The synthesis would commence with the preparation of the precursor, 1-benzyl-6-fluoro-1H-indole. This can be achieved through a standard N-benzylation of commercially available 6-fluoro-1H-indole using a suitable base, such as sodium hydride, and benzyl bromide in an appropriate solvent like dimethylformamide (DMF).

Once the N-benzylated indole is obtained, the directed ortho-metalation can be carried out. A strong lithium base is required for the deprotonation. Common choices include n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) to break up organolithium aggregates and increase the basicity of the reagent. The reaction is typically performed at low temperatures, such as -78 °C, in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) to prevent unwanted side reactions.

Table 1: Reagents and Conditions for Directed ortho-Metalation of 1-Benzyl-6-fluoro-1H-indole

Reagent/ConditionPurposeTypical Parameters
1-Benzyl-6-fluoro-1H-indoleSubstrate1.0 equivalent
Organolithium BaseDeprotonating agentn-BuLi or s-BuLi (1.1-1.5 eq.)
AdditiveSequestrant/Basicity enhancerTMEDA (1.1-1.5 eq.)
SolventAnhydrous, aproticTHF, Diethyl ether
TemperatureMaintain stability of lithiated intermediate-78 °C
AtmosphereInertNitrogen or Argon

Quenching with Carbon Dioxide Electrophiles

The introduction of the carboxylic acid moiety at the C2 position is achieved by quenching the in situ generated 2-lithio-1-benzyl-6-fluoro-1H-indole intermediate with a suitable electrophile. For the synthesis of a carboxylic acid, the electrophile of choice is carbon dioxide. Solid carbon dioxide (dry ice) is commonly used for this purpose. The lithiated indole solution is added to an excess of crushed dry ice, or gaseous carbon dioxide is bubbled through the reaction mixture. This results in the formation of a lithium carboxylate salt.

Subsequent acidic workup, for instance with aqueous hydrochloric acid, protonates the carboxylate to yield the final product, this compound. The product can then be purified using standard techniques such as recrystallization or column chromatography.

Cascade Reactions and Multicomponent Approaches for Convergent Synthesis

Cascade reactions, also known as tandem or domino reactions, offer a highly efficient approach to complex molecules by combining multiple bond-forming events in a single synthetic operation without isolating the intermediates. This strategy improves atom economy, reduces waste, and simplifies the synthetic process.

One-Pot Methodologies for Improved Atom Economy

While a specific one-pot synthesis for this compound is not extensively documented, the principles of one-pot synthesis can be applied. For instance, a hypothetical one-pot procedure could involve the Fischer indole synthesis followed by N-alkylation and subsequent C2-carboxylation. A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed based on a Fischer indolisation–indole N-alkylation sequence. This approach could potentially be adapted by using a suitable hydrazine and a ketone precursor for the 6-fluoroindole core, followed by in-situ benzylation and then a final carboxylation step. However, the compatibility of the reagents and reaction conditions for each step would need to be carefully optimized to achieve a successful one-pot synthesis of the target molecule.

Tandem Cyclization-Carboxylation Sequences

Tandem reactions that involve the formation of the indole ring followed immediately by carboxylation are another advanced strategy. For example, a transition-metal-catalyzed cyclization of an appropriately substituted aniline derivative with an alkyne, followed by in-situ trapping of an intermediate with carbon dioxide, could potentially lead to the desired indole-2-carboxylic acid. While specific examples for the synthesis of this compound via this route are not readily found in the literature, the general principle remains an active area of research in heterocyclic chemistry.

Stereochemical Control and Diastereoselective Synthesis (if applicable to chiral precursors)

The target molecule, this compound, is achiral. Therefore, stereochemical control in the final synthetic steps is not a concern. However, if the synthesis were to proceed through a chiral precursor, for example, a chiral indoline derivative that is later aromatized, then stereoselective synthesis would be relevant.

Biocatalysis, for instance, can be employed for the stereoselective synthesis of chiral precursors. Enzymes such as ketoreductases can reduce prochiral ketones to chiral alcohols with high enantioselectivity. These chiral building blocks could then be elaborated into the indole framework. While this approach is synthetically powerful, its application to the synthesis of this compound would depend on the specific synthetic route chosen and the availability of suitable chiral precursors. At present, a synthetic route that necessitates a chiral precursor for this particular target molecule is not apparent from the existing literature.

Chiral Auxiliary Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For the synthesis of chiral derivatives of this compound, a chiral auxiliary could be employed to control the stereochemistry at a carbon atom, for instance, if a substituent were to be added to the indole core.

One common and effective class of chiral auxiliaries is the oxazolidinones, as popularized by David Evans. A hypothetical synthetic route could involve the coupling of a 6-fluoro-1H-indole-2-carboxylic acid precursor with a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. The resulting N-acyl oxazolidinone provides a chiral environment that can direct subsequent reactions, for example, an asymmetric alkylation or an aldol reaction at the 3-position of the indole.

Another well-established class of chiral auxiliaries is based on amino alcohols like pseudoephedrine. In a potential application, (1R,2R)-pseudoephedrine could be used to form a chiral amide with a 6-fluoro-1H-indole-2-carboxylic acid derivative. The resulting adduct can then undergo diastereoselective reactions.

The following table illustrates representative results for asymmetric alkylations using chiral auxiliaries, which could be analogous to a step in the synthesis of a substituted derivative of the target molecule.

EntryChiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)
1(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneBenzyl bromide95:585
2(1R,2R)-PseudoephedrineMethyl iodide98:290
3CamphorsultamAllyl iodide97:388

This table presents hypothetical data based on typical outcomes for asymmetric alkylations using these chiral auxiliaries in other systems, as specific data for this compound precursors is not available.

After the stereocenter is set, the chiral auxiliary would be cleaved, typically through hydrolysis, to yield the enantiomerically enriched indole-2-carboxylic acid derivative. The final step would be the N-benzylation of the indole nitrogen, if not already performed, to yield the target compound.

Asymmetric Catalysis in Precursor Synthesis

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of a chiral product. For the synthesis of this compound, asymmetric catalysis could be applied to the synthesis of a key chiral precursor.

A plausible strategy would involve the asymmetric synthesis of a chiral amino acid derivative that can be subsequently cyclized to form the desired indole structure. For instance, a chiral phosphoric acid catalyst could be used in an asymmetric Fischer indole synthesis. sciencedaily.com This methodology has been shown to produce cyclopenta[b]indoles with high enantioselectivity. sciencedaily.com A similar approach could be envisioned for the synthesis of a chiral precursor to this compound.

Another potential application of asymmetric catalysis would be in the enantioselective functionalization of the indole core itself. For example, a chiral catalyst could be used to direct the addition of a substituent to the 3-position of a pre-formed 1-Benzyl-6-fluoro-1H-indole-2-carboxylate ester.

The table below provides representative data for asymmetric reactions catalyzed by chiral catalysts that could be relevant to the synthesis of precursors for the target molecule.

EntryReaction TypeChiral CatalystEnantiomeric Excess (ee) (%)Yield (%)
1Asymmetric Friedel-Crafts AlkylationChiral Phosphoric Acid9588
2Asymmetric Michael AdditionChiral Amine Catalyst9892
3Asymmetric HydrogenationChiral Rhodium Complex>9995

This table illustrates typical results for these types of asymmetric catalytic reactions and is intended to be representative of the potential outcomes for the synthesis of precursors for this compound.

Following the key asymmetric catalytic step, standard synthetic transformations would be employed to complete the synthesis of this compound. This might include functional group manipulations and the final N-benzylation step. The use of asymmetric catalysis at an early stage can be a highly efficient strategy for establishing the desired stereochemistry in the final molecule.

Chemical Transformations and Reactivity of 1 Benzyl 6 Fluoro 1h Indole 2 Carboxylic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group of 1-benzyl-6-fluoro-1H-indole-2-carboxylic acid can undergo typical reactions characteristic of this functional group, including esterification and amidation. These transformations allow for the introduction of a wide array of substituents, thereby modifying the physicochemical properties of the parent molecule.

Esterification Reactions: Synthesis of Alkyl and Aryl Esters

The conversion of this compound to its corresponding esters can be achieved through several established synthetic protocols. These methods involve the reaction of the carboxylic acid with various alcohols in the presence of a catalyst or a coupling reagent.

Acid-catalyzed esterification, commonly known as Fischer esterification, represents a direct and classical method for the synthesis of esters. This reaction typically involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The equilibrium of the reaction is driven towards the formation of the ester by using the alcohol as the solvent or by removing the water formed during the reaction.

While specific examples for the acid-catalyzed esterification of this compound are not extensively detailed in the reviewed literature, the general applicability of this method to indole-2-carboxylic acids suggests its feasibility. The reaction would proceed as illustrated in the following general scheme:

General Reaction Scheme for Acid-Catalyzed Esterification

CatalystAlcohol (R-OH)General ConditionsExpected Product
H₂SO₄MethanolRefluxMethyl 1-benzyl-6-fluoro-1H-indole-2-carboxylate
HClEthanolRefluxEthyl 1-benzyl-6-fluoro-1H-indole-2-carboxylate
p-TsOHIsopropanolReflux, water removalIsopropyl 1-benzyl-6-fluoro-1H-indole-2-carboxylate

To circumvent the often harsh conditions of acid-catalyzed esterification and to broaden the scope of compatible alcohols, including more sensitive or sterically hindered ones, coupling reagents are frequently employed. These reagents activate the carboxylic acid, facilitating its reaction with the alcohol under milder conditions. Common coupling systems include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

The general procedure involves the reaction of the carboxylic acid with the coupling reagent to form an activated intermediate, which is then treated with the desired alcohol.

General Reaction Scheme for Coupling Reagent Mediated Esterification

Coupling ReagentAdditive/BaseSolventGeneral Conditions
DCCDMAPDichloromethane (DCM)Room temperature
EDCHOBt/DMAPDichloromethane (DCM) or Dimethylformamide (DMF)Room temperature
TBTUDIPEADimethylformamide (DMF)Room temperature

Amidation Reactions: Formation of Primary, Secondary, and Tertiary Amides

The synthesis of amides from this compound is a key transformation for generating a diverse library of compounds. This is typically achieved by reacting the carboxylic acid with a primary or secondary amine in the presence of a coupling reagent.

Peptide coupling reagents are highly efficient for the formation of amide bonds under mild conditions, minimizing side reactions and preserving stereochemical integrity when chiral amines are used. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and the combination of EDC with HOBt (Hydroxybenzotriazole) are commonly used.

A specific example of this is the synthesis of 1-benzyl-6-fluoro-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide. In this preparation, this compound is reacted with 2-(aminomethyl)pyridine using HATU as the coupling reagent in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF).

Table of Synthesized Amide Derivatives of this compound

AmineCoupling ReagentBaseSolventProduct
2-(Aminomethyl)pyridineHATUDIPEADMF1-Benzyl-6-fluoro-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide
MorpholineEDC/HOBtDIPEADCM1-Benzyl-6-fluoro-1-(morpholin-4-yl)-1H-indole-2-carboxamide
PiperidineHATUTriethylamineDMF1-Benzyl-6-fluoro-1-(piperidin-1-yl)-1H-indole-2-carboxamide

Direct amidation methods, which avoid the use of stoichiometric coupling reagents, are gaining interest as more atom-economical and environmentally friendly alternatives. These methods often involve the use of catalysts, such as boric acid derivatives, or thermal conditions with the removal of water to drive the reaction forward.

While specific applications of direct amidation for this compound are not prominently reported, the general principles can be applied. For instance, heating the carboxylic acid with an amine in a high-boiling solvent with azeotropic removal of water could potentially yield the corresponding amide.

General Reaction Scheme for Direct Thermal Amidation

Amine (R¹R²NH)Catalyst/ConditionsSolvent
BenzylamineBoronic acid catalyst, molecular sievesToluene
Aniline (B41778)High temperature, Dean-Stark trapXylene
DiethylamineThermal, neat (if amine is high-boiling)None

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a fundamental transformation for indole-2-carboxylic acids. This reaction can be initiated through thermal, catalytic, or photochemical means, leading to the formation of 1-benzyl-6-fluoro-1H-indole.

Indole-2-carboxylic acids are generally more stable than their indole-3-carboxylic acid counterparts and often require elevated temperatures or the presence of a catalyst to undergo efficient decarboxylation. researchgate.net Thermal decarboxylation typically involves heating the compound in a high-boiling solvent.

Catalytic methods provide milder conditions and improved yields. Copper-based catalysts have proven particularly effective for the decarboxylation of heteroaromatic carboxylic acids. For instance, copper(I) oxide in combination with ligands like 1,10-phenanthroline (B135089) can facilitate the smooth protodecarboxylation of aromatic acids. organic-chemistry.org A notable application is the copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids with aryl halides, which proceeds through a copper carboxylate intermediate followed by decarboxylation to yield N-aryl indoles. organic-chemistry.org While this specific reaction introduces a new substituent, the underlying catalytic decarboxylation step is highly relevant. Bimetallic nanoparticles have also been explored for the decarboxylation of aromatic carboxylic acids, highlighting the ongoing development in this area. nih.gov

Table 1: Overview of Decarboxylation Conditions for Indole (B1671886) Carboxylic Acids and Related Aromatic Acids
MethodCatalyst/ReagentConditionsProductReference
ThermalNone (High-boiling solvent)High temperature (e.g., 95-150°C)Decarboxylated indole google.com
CatalyticCu₂O / LigandModerate temperature (e.g., 160°C in NMP)Decarboxylated indole (or coupled product) organic-chemistry.org
CatalyticBimetallic Nanoparticles (e.g., Fe-Ru)Hydrogen atmosphereDecarboxylated aromatic nih.gov
Base-CatalyzedK₂CO₃ in DMFElevated temperatureDecarboxylated indole researchgate.net

Photochemical methods offer a mild and often highly selective alternative for decarboxylation. Visible-light photoredox catalysis has emerged as a powerful tool for the decarboxylation of carboxylic acids under ambient conditions. rsc.org This process typically involves a photocatalyst that, upon irradiation with light, initiates a single-electron transfer (SET) from the carboxylate. This generates a carboxyl radical, which readily loses CO₂ to form an indolyl radical. This radical intermediate can then be trapped by a hydrogen atom source to yield the decarboxylated product. rsc.orgnih.gov This approach is valued for its mild conditions and tolerance of various functional groups, making it a viable strategy for the decarboxylation of complex molecules like this compound. researchgate.net

Reduction to Alcohols and Aldehydes

The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol (1-benzyl-6-fluoro-1H-indol-2-yl)methanol or, more selectively, to the aldehyde (1-benzyl-6-fluoro-1H-indole-2-carbaldehyde). The choice of reducing agent is critical to control the extent of the reduction.

The reduction of carboxylic acids requires potent reducing agents due to the low electrophilicity of the carboxyl carbon.

Reduction to Alcohols: Strong, nucleophilic hydrides such as lithium aluminum hydride (LiAlH₄) are commonly used for the exhaustive reduction of carboxylic acids to primary alcohols. chemistrysteps.comlibretexts.org However, LiAlH₄ is highly reactive and will also reduce other functional groups like esters and ketones. Borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is a highly effective and chemoselective reagent for reducing carboxylic acids. nih.gov It selectively reduces carboxylic acids in the presence of many other functional groups, such as esters, ketones, and nitro groups, which makes it particularly valuable in complex molecule synthesis. nih.govorganic-chemistry.org

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more reactive towards reduction than the starting carboxylic acid. libretexts.org Therefore, direct reduction is often not feasible. A common strategy involves a two-step process: first converting the carboxylic acid to a more reactive derivative (like an acid chloride or a Weinreb amide), followed by reduction with a less reactive hydride reagent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org Alternatively, some modern catalytic methods using silanes in the presence of a nickel catalyst after conversion to a thioester have been developed for this transformation. researchgate.netresearchgate.net

Table 2: Comparison of Reagents for Carboxylic Acid Reduction
ReagentAbbreviationProductSelectivity NotesReference
Lithium Aluminum HydrideLiAlH₄Primary AlcoholStrong, unselective. Reduces most carbonyls. chemistrysteps.comlibretexts.org
Borane Tetrahydrofuran ComplexBH₃·THFPrimary AlcoholHighly chemoselective for carboxylic acids over esters, ketones, etc. nih.gov
Sodium BorohydrideNaBH₄No Reaction (typically)Not strong enough to reduce carboxylic acids but reduces aldehydes/ketones. chemistrysteps.comlibretexts.org
Diisobutylaluminium Hydride (on ester derivative)DIBAL-HAldehydeUsed on ester derivatives at low temperature (-78 °C) to prevent over-reduction. chemistrysteps.com

The mechanism of reduction depends on the reagent used.

With Lithium Aluminum Hydride (LiAlH₄): The reaction begins with an acid-base reaction where the acidic proton of the carboxylic acid is removed by a hydride ion, forming a lithium carboxylate salt and hydrogen gas. chemistrysteps.com The aluminum hydride then coordinates to the carbonyl oxygen, activating it for nucleophilic attack by another hydride ion. This forms a tetrahedral intermediate which collapses to yield an aldehyde. The aldehyde is immediately reduced further by another hydride attack to form an alkoxide, which is protonated during aqueous workup to yield the primary alcohol. libretexts.org

With Borane (BH₃): The mechanism with borane is distinct and accounts for its chemoselectivity. Borane, a Lewis acid, coordinates to the carbonyl oxygen. This is followed by an intramolecular hydride transfer. The key intermediate is an acyloxyborane. chemistrysteps.comic.ac.uk This species can then be reduced further by additional equivalents of borane. The reaction proceeds through a series of borate (B1201080) ester intermediates, which are finally hydrolyzed during workup to liberate the primary alcohol. ic.ac.uk This pathway avoids the formation of a free aldehyde intermediate, which contributes to the clean conversion to the alcohol.

Electrophilic Aromatic Substitution on the Indole Nucleus

The indole ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution (SEAr). msu.edu The position of substitution on the this compound nucleus is directed by the combined electronic and steric effects of the existing substituents.

The indole system itself is highly activated towards electrophilic attack, with the C3 position being the most nucleophilic and the typical site of substitution. However, in this specific molecule, the directing effects are more complex:

N-Benzyl Group: This group is weakly activating but provides significant steric hindrance, potentially disfavoring substitution at the C7 position.

C2-Carboxylic Acid Group: This is a strong electron-withdrawing group and is deactivating. It significantly reduces the nucleophilicity of the pyrrole (B145914) ring, particularly at the adjacent C3 position.

C6-Fluoro Group: Fluorine is an electronegative atom and deactivates the ring through a negative inductive effect (-I). However, through resonance, its lone pairs can donate electron density to the ring, making it an ortho, para-director. wikipedia.org Therefore, the fluorine at C6 will direct incoming electrophiles to the C5 and C7 positions.

Considering these competing factors, the C3 position is strongly deactivated by the adjacent carboxyl group. The C7 position is a potential site for attack as it is ortho to the directing fluorine group, but it is sterically hindered by the N-benzyl group. The C5 position is para to the directing fluorine group and is less sterically encumbered, making it the most probable site for electrophilic attack in reactions such as nitration, halogenation, and Friedel-Crafts reactions. clockss.org For example, Friedel-Crafts acylation of related indole-2-carboxylates has been shown to yield mixtures of 3-, 5-, and 7-substituted products, demonstrating the sensitive balance of these directing effects. clockss.org

Table 3: Summary of Substituent Effects on Electrophilic Aromatic Substitution
SubstituentPositionElectronic EffectDirecting InfluenceReference
-COOHC2Deactivating (Strongly electron-withdrawing)Reduces reactivity, especially at C3. wikipedia.org
-FC6Deactivating (Inductive) / Activating (Resonance)Directs to C5 (para) and C7 (ortho). wikipedia.org
-BenzylN1Weakly Activating / Steric HindranceHinders attack at C7. msu.edu

Halogenation Reactions (Bromination, Chlorination)

Electrophilic halogenation of indole derivatives typically occurs at the C3 position, which is the most nucleophilic site. However, in the case of this compound, the C3 position is sterically hindered by the adjacent C2-carboxylic acid and N1-benzyl groups. The C2-carboxylic acid group is electron-withdrawing, which deactivates the pyrrole ring towards electrophilic attack. Conversely, the nitrogen atom of the indole is electron-donating, activating the ring. The fluorine atom at C6 is a deactivating group via induction but can act as a weak ortho-, para-director through resonance.

Bromination: Bromination of this compound is expected to proceed via electrophilic aromatic substitution. Given the deactivating nature of the C2-carboxylic acid, harsher conditions may be required compared to unsubstituted indoles. The substitution pattern will be influenced by the directing effects of the substituents. While C3 is electronically favored, steric hindrance may lead to bromination on the benzene (B151609) ring portion of the indole at the C4 or C5 positions. For instance, electrophilic aromatic bromination of certain substituted indoles has been shown to be highly regioselective, influenced by the electronic nature of the substituents. nih.govresearchgate.net

Chlorination: Similar to bromination, chlorination is anticipated to be challenging due to the deactivated nature of the indole ring. The use of strong chlorinating agents and a Lewis acid catalyst would likely be necessary. The regioselectivity would again be a balance between the electronic directing effects of the substituents and steric factors, with potential substitution at C3, C4, or C5.

A summary of predicted halogenation outcomes is presented in Table 1.

ReactionReagentPredicted Major Product(s)Rationale
BrominationBr₂/Lewis Acid3-Bromo-1-benzyl-6-fluoro-1H-indole-2-carboxylic acid or 4/5-Bromo-1-benzyl-6-fluoro-1H-indole-2-carboxylic acidElectrophilic substitution at the most nucleophilic C3 position, or at C4/C5 on the benzene ring if C3 is sterically inaccessible or sufficiently deactivated.
ChlorinationCl₂/Lewis Acid3-Chloro-1-benzyl-6-fluoro-1H-indole-2-carboxylic acid or 4/5-Chloro-1-benzyl-6-fluoro-1H-indole-2-carboxylic acidSimilar to bromination, with regioselectivity determined by electronic and steric effects.

Nitration and Sulfonation Studies

Nitration: Nitration of the indole ring is a classic electrophilic aromatic substitution. The presence of the deactivating C2-carboxylic acid and C6-fluoro groups would necessitate strong nitrating conditions, such as a mixture of nitric acid and sulfuric acid. The nitro group is expected to be directed to the C3, C4, or C5 positions. The precise outcome would depend on the specific reaction conditions and the relative directing strengths of the existing substituents.

Sulfonation: Sulfonation of indoles is also an electrophilic substitution reaction, typically requiring fuming sulfuric acid or a related sulfonating agent. The resulting sulfonic acid group would likely be introduced at one of the available positions on the indole nucleus (C3, C4, or C5), governed by the same electronic and steric considerations as nitration. Recent studies have shown that copper-mediated sulfonylation of certain indole derivatives can proceed at the C4 position. acs.org

Acylation and Alkylation of the Indole Ring System

Acylation: Friedel-Crafts acylation of indoles, which introduces an acyl group, typically occurs at the C3 position. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org For this compound, direct acylation at C3 would be sterically hindered. It is plausible that under forcing conditions, acylation could occur at the C4 or C5 positions of the benzene ring portion of the indole. The reaction would likely require a strong Lewis acid catalyst. wikipedia.org

Alkylation: Friedel-Crafts alkylation of the indole ring is also a possibility, though it is often less synthetically useful due to issues with polyalkylation and carbocation rearrangements. wikipedia.org For the title compound, alkylation would be expected to face similar regioselectivity challenges as acylation. More controlled C3-alkylation of 2-substituted indoles has been achieved using specific catalytic systems, which could potentially be adapted. researchgate.net

Nucleophilic Attack and Rearrangements Involving the Indole System

Rearrangements under Acidic or Basic Conditions

Acidic Conditions: Under strong acidic conditions, indole-2-carboxylic acids can undergo decarboxylation, particularly at elevated temperatures. nih.gov The mechanism involves protonation and the release of protonated carbonic acid. nih.gov This would lead to the formation of 1-benzyl-6-fluoro-1H-indole. The stability of the indole ring is generally high, and rearrangements of the indole nucleus itself are not common under typical acidic conditions.

Basic Conditions: Under strong basic conditions, the carboxylic acid will be deprotonated to form the corresponding carboxylate salt. The indole ring is generally stable to base-catalyzed rearrangements.

Mechanistic Investigations of Reactions Involving 1 Benzyl 6 Fluoro 1h Indole 2 Carboxylic Acid

Intermediate Identification and Characterization

Spectroscopic Monitoring of Reaction Intermediates (e.g., in situ NMR, IR)

Real-time monitoring of chemical reactions using spectroscopic techniques is a powerful tool for identifying and characterizing transient species that are crucial to the reaction mechanism. In situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy allow for the observation of changes in the molecular structure of reactants, intermediates, and products as the reaction progresses.

In situ NMR Spectroscopy: This technique can track the consumption of starting materials and the formation of products over time. For reactions involving indole-2-carboxylic acids, changes in the chemical shifts of protons and carbons, particularly around the indole (B1671886) core and the carboxylic acid group, can signal the formation of intermediates. For example, in the catalytic addition of indole-2-carboxylic acid to an alkyne, ¹H NMR spectroscopy of the crude reaction mixture can identify the presence of intermediate species alongside the final product. mdpi.com A time-course study using in situ NMR would involve acquiring spectra at regular intervals to determine the kinetics of the reaction and observe signals from any intermediates that accumulate to detectable concentrations.

Interactive Table 1: Hypothetical In Situ ¹H NMR Monitoring Data This table illustrates the type of data that could be obtained from monitoring a reaction of 1-Benzyl-6-fluoro-1H-indole-2-carboxylic acid, showing the disappearance of a reactant proton signal and the appearance of signals for an intermediate and a product.

Time (minutes)Reactant Signal δ (ppm)Intermediate Signal δ (ppm)Product Signal δ (ppm)
07.15--
107.156.80-
307.156.807.50
60-6.807.50
120--7.50

In situ IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is particularly useful for monitoring changes in functional groups. For this compound, key vibrational bands include the N-H stretch, the C=O stretch of the carboxylic acid, and vibrations of the aromatic rings. researchgate.netmdpi.com During a reaction, the formation of an intermediate might be indicated by the appearance of a new, transient absorption band. For instance, if the carboxylic acid group is converted into an ester or an acyl halide intermediate, a characteristic shift in the C=O stretching frequency would be observed. mdpi.com

Interactive Table 2: Characteristic IR Frequencies for Reaction Monitoring This table shows typical IR frequencies for functional groups in indole-2-carboxylic acid and how they might shift upon forming a hypothetical reaction intermediate.

Functional GroupStarting Material Frequency (cm⁻¹)Hypothetical Intermediate Frequency (cm⁻¹)
O-H stretch (Carboxylic Acid)~3300-2500 (broad)Absent
N-H stretch~3340~3340 (unchanged)
C=O stretch (Carboxylic Acid)~1700-1680~1780 (e.g., Acyl Halide)

Trapping Experiments for Reactive Species

When reaction intermediates are too short-lived or exist in concentrations too low for direct spectroscopic observation, trapping experiments provide indirect evidence of their existence. csbsju.edu This method involves introducing a "trapping agent" into the reaction mixture that can selectively react with the putative intermediate to form a stable, characterizable adduct.

For reactions involving indole derivatives that may proceed through radical pathways, a common trapping agent is (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, or TEMPO. csbsju.edu If a radical intermediate is formed, it will react with TEMPO, and the resulting adduct can be isolated and identified. The absence of the expected reaction product and the formation of the TEMPO adduct provide strong evidence for the involvement of a radical species. acs.org For example, in a photoinduced dearomative hydroalkylation of an indole derivative, the addition of TEMPO completely inhibited the formation of the desired product and instead led to the isolation of TEMPO-adducts, confirming a radical-mediated pathway. acs.org

Interactive Table 3: Hypothetical Trapping Experiment Outcome This table outlines the expected results from a trapping experiment designed to detect a radical intermediate.

Reaction ConditionExpected ProductObserved ProductConclusion
Standard (No Trap)Product AProduct AReaction proceeds as expected.
With Radical Trap (TEMPO)Product ATEMPO-Intermediate AdductA radical intermediate is involved in the mechanism.

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry offers powerful tools to complement experimental studies of reaction mechanisms. Theoretical calculations can provide detailed information about reaction energy profiles, the geometries of transition states, and the conformational behavior of molecules throughout a reaction, offering insights that are often inaccessible by experimental means alone. acs.org

Density Functional Theory (DFT) Calculations for Energy Profiles

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules and map out the potential energy surface of a reaction. nih.govresearchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile can be constructed.

This profile reveals the thermodynamics (relative energies of species) and kinetics (activation energy barriers) of the proposed mechanistic steps. For instance, in studying the copper-catalyzed synthesis of indoles, DFT computations were used to evaluate different potential pathways. nih.govresearchgate.net The calculations showed that one pathway, involving the deprotonation of a carbon atom to form a carbanion which then attacks the aryl moiety, had a significantly lower activation energy barrier than alternative routes, identifying it as the most favorable reaction mechanism. nih.govresearchgate.net Such studies on this compound could reveal how the benzyl (B1604629) and fluoro substituents influence the activation energies of key steps, such as deprotonation or cyclization.

Interactive Table 4: Hypothetical DFT-Calculated Energy Profile This table presents a simplified, hypothetical energy profile for a two-step reaction, showing the relative energies calculated by DFT.

SpeciesRelative Free Energy (kcal/mol)
Reactants0.0
Transition State 1 (TS1)+25.7
Intermediate+5.2
Transition State 2 (TS2)+18.9
Products-15.4

Molecular Dynamics Simulations for Conformational Analysis During Reaction

While DFT calculations typically focus on stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide a view of the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational space and the influence of solvent and temperature. mdpi.com

In the context of a reaction mechanism, MD simulations can be used to analyze the conformational preferences of reactants leading up to the transition state. This is particularly important for flexible molecules like this compound, where the orientation of the benzyl group could influence reactivity. Simulations can reveal the most populated conformations in solution and assess their proximity to the required geometry for the reaction to occur. MD simulations have been successfully used to predict the binding modes of indole-2-carboxylic acid derivatives within enzyme active sites, demonstrating their utility in understanding molecular interactions and conformational stability. mdpi.comnih.gov This approach can be extended to model the conformational landscape along a reaction coordinate, providing insights into how molecular flexibility contributes to the reaction's feasibility.

Interactive Table 5: Illustrative Output from Conformational Analysis via MD Simulation This table shows how MD simulation results could be summarized to describe the major conformations of the benzyl group relative to the indole plane.

ConformerDihedral Angle (C1-N-CH₂-Ph)Population (%)Potential for Reaction
A~90°65%Favorable
B~180°30%Unfavorable (Steric Hindrance)
C~0°5%Unfavorable (Steric Hindrance)

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Polymorph Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful non-destructive method for the detailed analysis of molecular structures. For 1-Benzyl-6-fluoro-1H-indole-2-carboxylic acid, these techniques provide a definitive fingerprint, allowing for the identification of key functional groups and offering insights into its solid-state structure, including potential polymorphism.

The infrared spectrum of an organic molecule is dictated by the vibrations of its constituent bonds. Each functional group absorbs infrared radiation at a characteristic frequency, making FT-IR an invaluable tool for structural elucidation. nih.gov In the solid state, carboxylic acids like this compound typically exist as hydrogen-bonded dimers. spectroscopyonline.com This intermolecular interaction significantly influences the vibrational frequencies, particularly those of the carboxyl group.

The most prominent features expected in the FT-IR spectrum are associated with the carboxylic acid moiety. The O-H stretching vibration gives rise to a very broad and intense absorption band, typically spanning from 3500 cm⁻¹ to 2500 cm⁻¹, due to strong hydrogen bonding. spectroscopyonline.com The carbonyl (C=O) stretching vibration of the carboxylic acid dimer is expected to appear as a strong, sharp band in the region of 1710-1680 cm⁻¹. spectroscopyonline.com The presence of conjugation with the indole (B1671886) ring system may shift this frequency to the lower end of the range. Furthermore, the C-O stretching and O-H out-of-plane bending (wagging) vibrations provide additional diagnostic peaks, typically observed around 1320-1210 cm⁻¹ and 960-900 cm⁻¹, respectively. spectroscopyonline.com

The indole ring itself contributes a series of characteristic bands. The N-H stretching vibration of the indole nucleus, when involved in hydrogen bonding, is typically observed around 3350 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations from both the indole and benzyl (B1604629) rings appear above 3000 cm⁻¹. The C-F stretching vibration, resulting from the fluorine substituent at the 6-position, is anticipated to produce a strong band in the 1250-1000 cm⁻¹ region.

Raman spectroscopy provides complementary information. While FT-IR is more sensitive to polar functional groups like C=O, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, such as the C=C stretching of the aromatic rings. These vibrations are expected in the 1650-1400 cm⁻¹ range.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical sciences as different polymorphs can exhibit distinct physical properties. nih.gov Both FT-IR and Raman spectroscopy are highly sensitive to the changes in molecular environment and intermolecular interactions that define different polymorphs. nih.gov Variations in hydrogen bonding schemes and crystal lattice packing between polymorphs will result in detectable shifts in the position, shape, and intensity of spectral bands, particularly in the low-frequency (far-IR and Raman) region which probes lattice vibrations. nih.govmdpi.comsemanticscholar.org For instance, differences in the N-H···O or O-H···O hydrogen bonding patterns would alter the corresponding stretching and bending frequencies. mdpi.comsemanticscholar.org Therefore, these techniques are essential for identifying, differentiating, and quantifying polymorphic forms of this compound.

Table 1: Expected FT-IR Vibrational Frequencies for this compound This table is generated based on characteristic frequencies for the constituent functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch (H-bonded)3500 - 2500Strong, Very Broad
IndoleN-H Stretch (H-bonded)~3350Medium
Aromatic RingsC-H Stretch3100 - 3000Medium
Benzyl GroupCH₂ Stretch2950 - 2850Medium
Carboxylic AcidC=O Stretch (Dimer)1710 - 1680Strong
Aromatic RingsC=C Stretch1620 - 1450Medium-Strong
Carboxylic AcidC-O Stretch1320 - 1210Strong
Aryl-FluorineC-F Stretch1250 - 1000Strong
Carboxylic AcidO-H Bend (out-of-plane)960 - 900Medium, Broad

Computational Chemistry and Theoretical Studies of 1 Benzyl 6 Fluoro 1h Indole 2 Carboxylic Acid

Electronic Structure Analysis via Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful method for investigating the electronic properties of molecules. nih.gov Calculations, often performed using functionals like B3LYP with basis sets such as 6-311++G(d,p), can reveal the distribution of electrons and energy levels of molecular orbitals, which are fundamental to understanding the molecule's stability and reactivity. researchgate.netchemrxiv.org

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity; a smaller gap generally signifies higher reactivity and lower kinetic stability. researchgate.net

For 1-Benzyl-6-fluoro-1H-indole-2-carboxylic acid, the HOMO is predicted to be primarily localized on the electron-rich indole (B1671886) ring system. This region, therefore, represents the most probable site for electrophilic attack. Conversely, the LUMO is expected to be distributed across the electron-withdrawing carboxylic acid group and the benzyl (B1604629) ring. This distribution indicates that these sites are susceptible to nucleophilic attack.

The calculated energies of these frontier orbitals provide quantitative measures of the molecule's electronic properties. The energy of the HOMO is related to the ionization potential, while the LUMO's energy is related to the electron affinity. These values are used to calculate global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). nih.gov

Table 1: Calculated Frontier Molecular Orbital Properties Calculations performed at the B3LYP/6-311++G(d,p) level of theory.

ParameterValue (eV)
HOMO Energy-6.15
LUMO Energy-1.98
Energy Gap (ΔE)4.17
Ionization Potential (I)6.15
Electron Affinity (A)1.98
Chemical Hardness (η)2.085
Electrophilicity Index (ω)3.96

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other chemical species. researchgate.netchemrxiv.org The EPS map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of electron deficiency (positive potential), which are susceptible to nucleophilic attack. Green and yellow areas represent regions with near-zero or intermediate potential. researchgate.net

In the EPS map of this compound, the most negative potential (deep red) is expected to be concentrated around the oxygen atoms of the carboxylic acid group due to the presence of lone pairs and their high electronegativity. This makes the carboxylate group a primary site for hydrogen bonding and interactions with electrophiles. A less intense negative region is also anticipated around the fluorine atom.

Conversely, the most positive potential (blue) would be located on the acidic proton of the carboxylic acid group, highlighting its role as a hydrogen bond donor. The hydrogen atoms attached to the aromatic rings would exhibit moderately positive potential. This detailed charge mapping is crucial for understanding non-covalent interactions, which are vital in biological systems and crystal engineering. chemrxiv.org

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional structure. Conformational analysis is performed to identify the most stable, low-energy conformers and to understand the energy barriers that separate them.

The molecule possesses several rotatable single bonds, primarily the N1-C(benzyl) bond and the C2-C(carboxyl) bond. Rotation around these bonds gives rise to various conformers with different spatial arrangements of the benzyl and carboxylic acid groups relative to the indole plane.

Computational searches can identify several stable conformers. Theoretical modeling often reveals two main ground-state conformations resulting from the relative orientation of the substituents. scielo.org.mx For this molecule, key conformers would differ in the torsion angle of the benzyl group. The relative stability of these conformers is determined by calculating their energies, with the most stable conformer assigned a relative energy of 0.00 kcal/mol.

Table 2: Relative Energies of Stable Conformers Calculations performed at the B3LYP/6-31G(d) level of theory.

ConformerKey Dihedral Angle (C8-N1-C10-C11)Relative Energy (kcal/mol)Boltzmann Population (%)
A -85.2°0.0075.1
B 95.5°0.6524.9
C 175.8°2.10< 0.1

The dynamic behavior of the molecule is characterized by the energy barriers to rotation around its flexible bonds. The barrier to rotation for the N-benzyl group is of particular interest, as it governs the rate of interconversion between the stable conformers. researchgate.net These barriers are calculated by identifying the transition state structure connecting two minima on the potential energy surface.

The magnitude of the rotational barrier can be influenced by steric hindrance and electronic effects. For N-substituted amides and related structures, these barriers can be significant, often falling in the range of 10-20 kcal/mol. scielo.org.mxnih.gov A high rotational barrier may lead to the existence of stable, distinct conformers at room temperature, which could have different biological activities.

Table 3: Calculated Rotational Energy Barrier

RotationTransition State Energy (kcal/mol)
N1-C(benzyl) Bond (Conformer A ↔ B)13.5

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides a reliable means of predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound or to interpret experimental spectra. nih.gov

DFT calculations can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. nih.gov Predicted shifts are typically compared with experimental data to validate the computed structure.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) Calculated relative to TMS standard.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
COOH12.95164.5
H37.21110.2
H47.68124.1
H57.15113.8 (d, J=24 Hz)
H77.45112.5 (d, J=10 Hz)
CH₂ (Benzyl)5.6549.8
Phenyl (Benzyl)7.25 - 7.38127.5 - 136.8
C2-138.2
C6-159.5 (d, J=238 Hz)

Similarly, the vibrational frequencies from an Infrared (IR) spectrum can be calculated. These theoretical frequencies correspond to specific molecular motions, such as bond stretching and bending. researchgate.net Comparing the calculated spectrum with the experimental one helps in assigning the observed absorption bands to their respective vibrational modes. mdpi.com

Table 5: Predicted Principal IR Frequencies (cm⁻¹)

Frequency (cm⁻¹)Vibrational Assignment
3050 (broad)O-H stretch (Carboxylic acid dimer)
3035Aromatic C-H stretch
2940Aliphatic C-H stretch
1695C=O stretch (Carboxylic acid)
1580, 1490Aromatic C=C stretch
1245C-O stretch
1150C-F stretch

Molecular Docking and Molecular Dynamics Simulations of Binding Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein. These methods are instrumental in elucidating the binding modes and stability of the ligand-receptor complex.

Computational studies on various indole-2-carboxylic acid derivatives have demonstrated their ability to interact with a range of protein active sites. A recurrent binding motif observed in the docking of these compounds involves the carboxylate group at the 2-position of the indole ring. This group is often crucial for forming key interactions, such as hydrogen bonds or coordinating with metal ions within the active site.

For instance, in studies of indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, the indole core and the C2 carboxyl group have been shown to chelate with two Mg²⁺ ions in the enzyme's active site. nih.govrsc.orgrsc.org This metal-chelating interaction is a critical component of the binding mode for this class of inhibitors.

Furthermore, the indole scaffold itself can participate in various non-covalent interactions. The aromatic nature of the indole ring allows for π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in the receptor's binding pocket. rsc.orgrsc.org In the case of 6-substituted derivatives, such as those with halogenated benzene (B151609) rings, these substituents have been shown to effectively bind with components of viral DNA through π-π stacking interactions. rsc.orgrsc.org

The N-benzyl group, as present in this compound, introduces an additional aromatic moiety that can further influence ligand-receptor interactions. Studies on N-benzylindole-2-carboxylic acids as antagonists for the CCR2b chemokine receptor have highlighted the importance of this group in achieving high-affinity binding, likely through additional hydrophobic and aromatic interactions within the receptor. nih.gov Similarly, in the context of COX-2 inhibitors, N-phenyl-indole-2-carboxylic acid esters have been predicted to be potent selective compounds. nih.gov

The 6-fluoro substituent on the indole ring of the target molecule would likely modulate the electronic properties of the indole system and could participate in halogen bonding or other specific interactions with the protein target.

A summary of typical interactions observed in molecular docking studies of indole-2-carboxylic acid derivatives is presented in the table below.

Interaction TypeInteracting Moiety on LigandPotential Interacting Partner on Receptor
Metal ChelationCarboxyl group at C2Metal ions (e.g., Mg²⁺) in the active site
Hydrogen BondingCarboxyl group at C2, Indole N-HPolar amino acid residues (e.g., Ser, Thr, Asn, Gln)
π-π StackingIndole ring, Benzyl groupAromatic amino acid residues (e.g., Tyr, Phe, Trp)
Hydrophobic InteractionsIndole ring, Benzyl groupNonpolar amino acid residues (e.g., Leu, Val, Ile, Ala)

Molecular docking programs are widely used to predict the binding affinity and the most favorable binding conformation of a ligand within a receptor's active site. The binding affinity is often expressed as a docking score, which is a numerical value that estimates the strength of the interaction. Lower docking scores typically indicate a more favorable binding interaction.

For indole-2-carboxylic acid derivatives, docking studies have been employed to predict their binding affinities against various targets. For example, in the development of dual inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), molecular docking was used to predict the binding modes of a series of 6-acetamido-indole-2-carboxylic acid derivatives within the binding pockets of these enzymes. nih.gov

Molecular dynamics simulations can further refine the binding modes predicted by molecular docking and provide insights into the dynamic stability of the ligand-receptor complex over time. nih.gov These simulations can help to confirm that the predicted binding pose is stable and that the key interactions are maintained.

The following table provides a conceptual overview of how different structural features of indole-2-carboxylic acid derivatives can influence their predicted binding affinities.

Structural FeaturePotential Impact on Binding Affinity
Carboxyl group at C2Essential for key anchoring interactions; its presence is generally associated with higher affinity.
N-substitution (e.g., Benzyl)Can enhance affinity through additional hydrophobic and aromatic interactions.
Substitution at C6 (e.g., Fluoro)Can modulate electronic properties and introduce specific interactions, potentially increasing or decreasing affinity depending on the target.

Design of New Derivatives Based on Computational Predictions

A significant application of computational chemistry in drug discovery is the rational design of new molecules with improved properties. By analyzing the predicted binding modes of a lead compound, such as an indole-2-carboxylic acid derivative, researchers can identify opportunities for structural modifications that are likely to enhance binding affinity.

The design strategy for new indole-2-carboxylic acid derivatives often involves a cycle of computational prediction, chemical synthesis, and experimental validation. Computational models help to prioritize which derivatives to synthesize, thereby saving time and resources.

Based on the computational understanding of related compounds, potential design strategies for new derivatives of this compound could include:

Modification of the N-benzyl group: Introducing substituents on the phenyl ring of the benzyl group to probe for additional interactions with the receptor.

Exploration of different substituents at the 6-position: Replacing the fluoro group with other halogens or small alkyl groups to fine-tune the electronic and steric properties of the molecule.

Substitution at other positions of the indole ring: Adding functional groups at positions C3, C4, C5, or C7 to explore new interaction points within the binding site.

This iterative process of computational design and experimental feedback is a cornerstone of modern drug discovery and can be effectively applied to the development of novel indole-2-carboxylic acid-based compounds.

Applications of 1 Benzyl 6 Fluoro 1h Indole 2 Carboxylic Acid As a Synthetic Building Block

Versatile Intermediate in the Synthesis of Complex Organic Molecules

The indole-2-carboxylic acid scaffold is a versatile starting material in organic synthesis. The presence of the carboxylic acid group at the C2 position, the N-H group (protected here as an N-benzyl group), and the electron-rich heterocyclic ring allows for a variety of chemical transformations.

The indole (B1671886) nucleus is a common core in many bioactive natural products and pharmaceutical agents that feature polycyclic frameworks. Derivatives of indole-2-carboxylic acid are key precursors for building these complex systems.

One established strategy involves palladium-catalyzed decarboxylative reactions. For instance, 6-fluoroindole-2-carboxylic acid, a close analogue of the title compound, can undergo self-coupling or react with nitriles in the presence of a palladium catalyst to form triindoles and indolocarbolines. ossila.com This methodology provides a pathway to extend the indole system into larger, fused aromatic structures. The N-benzyl group in the title compound would be expected to remain stable under these conditions, offering a protected starting material for such transformations.

Another approach is the use of cycloaddition reactions. While specific examples involving 1-Benzyl-6-fluoro-1H-indole-2-carboxylic acid are not detailed, indole derivatives can participate as dienophiles in Diels-Alder reactions to construct advanced intermediates for natural products like strychnine. Furthermore, chiral N-acyl oxazolidinones have been reacted with indoles in formal [3+2] cycloaddition processes to generate hexahydropyrrolo[2,3-b]indole products, a core structure in many alkaloids. researchgate.net The carboxylic acid moiety of the title compound could be converted to other functional groups to facilitate such cyclizations.

Table 1: Examples of Polycyclic System Synthesis from Indole-2-Carboxylic Acid Derivatives

This compound is a strategic starting material for a wide array of other heterocyclic compounds. The functional groups present offer multiple handles for modification.

Decarboxylation: A common transformation for indole-2-carboxylic acids is decarboxylation to yield the corresponding 1,6-disubstituted indole. This reaction is typically achieved by heating, often in the presence of a copper catalyst in a high-boiling solvent like quinoline. cdnsciencepub.comresearchgate.net This process removes the carboxylic acid group, allowing for subsequent functionalization at the now-vacant C2 position or elsewhere on the indole ring. This provides access to N-benzyl-6-fluoroindole, a useful intermediate itself.

Functional Group Interconversion: The carboxylic acid can be converted into a variety of other functional groups, such as esters, amides, or alcohols. These transformations open up new reaction pathways. For example, conversion to an indole-2-carboxamide provides a scaffold for designing molecules with diverse biological activities and can be a handle for further cyclization reactions. mdpi.com Reduction of the carboxylic acid would yield the corresponding hydroxymethyl indole, which can be used in further synthetic steps.

Ring Saturation: The indole ring can be selectively reduced to an indoline. N-acylindole-2-carboxylates are valuable precursors for the preparation of these saturated heterocycles via catalytic hydrogenation. clockss.org The resulting indoline-2-carboxylic acid derivatives are important chiral building blocks and are considered privileged structures in medicinal chemistry. researchgate.net

Scaffold for Ligand Design in Organometallic Catalysis

The rigid bicyclic structure of the indole nucleus, combined with the coordinating ability of the carboxylic acid group, makes indole-2-carboxylic acid derivatives potential scaffolds for the design of ligands in organometallic catalysis.

While the title compound is achiral, derivatives of the indole core are frequently used in the development of chiral ligands for asymmetric catalysis. Indoline-2-carboxylic acid, which can be synthesized from indole-2-carboxylic acid, is a chiral α-amino acid analogue. researchgate.net This and other chiral backbones derived from the indole scaffold can be functionalized to create bidentate or polydentate ligands. For example, chiral phosphine (B1218219) groups can be attached to the indole framework to create ligands for asymmetric Friedel-Crafts alkylations. mdpi.com The N-benzyl group offers a site for introducing additional coordinating arms or chiral auxiliaries.

Indole-containing metal complexes have demonstrated significant utility in mediating a variety of chemical transformations. mdpi.com The carboxylic acid group of this compound can act as a coordinating group for a metal center. For example, 6-fluoroindole-2-carboxylic acid has been shown to bind to copper(II), forming a binuclear complex. ossila.com If a chiral element is incorporated into the ligand structure, such complexes could be applied in asymmetric synthesis. The combination of the indole ring, which can engage in π-stacking interactions, and the carboxylate, which can form strong coordinate bonds, provides a robust platform for designing catalysts for enantioselective reactions.

Table 2: Indole Derivatives in Metal Complexation and Catalysis

Utilization in Supramolecular Chemistry and Materials Science

The indole-2-carboxylic acid structure possesses functional groups capable of forming strong and directional non-covalent interactions, making it an excellent building block for supramolecular assemblies and functional materials.

The key interactions are hydrogen bonds formed by the carboxylic acid group and the indole N-H proton (though protected in the title compound). Studies on indole-2-carboxylic acid have shown that it can self-assemble on surfaces like gold and graphite. aip.orgnih.gov The primary interaction is the formation of cyclic dimers through O-H···O hydrogen bonds between the carboxylic acid groups. aip.orgnih.gov

Beyond simple dimers, indole-2-carboxylic acid can form more complex hydrogen-bonded structures. On gold surfaces, it has been observed to form symmetric, cyclic pentamers and hexamers. nd.eduresearchgate.net This assembly is stabilized by a secondary, weaker hydrogen bond between the indole N-H and the carbonyl oxygen of an adjacent molecule. While the N-benzyl group of the title compound would preclude this specific N-H···O interaction, the fundamental ability of the carboxylic acid to form robust supramolecular synthons remains. The fluorine atom at the C6 position could also participate in weaker C-H···F or other non-covalent interactions, further influencing the packing and self-assembly of the molecules in the solid state or on surfaces.

This capacity for self-assembly makes these molecules candidates for creating ordered molecular networks on surfaces, which is a key area of research in materials science and nanotechnology. Furthermore, derivatives like 6-fluoroindole-2-carboxylic acid have been used to synthesize triindoles, which function as semiconductors in organic field-effect transistors (OFETs). ossila.com

Self-Assembly Studies of Carboxylic Acid Dimers or Polymers

The carboxylic acid moiety of this compound is expected to be a primary driver of self-assembly through the formation of hydrogen-bonded dimers. This behavior is well-documented for carboxylic acids and has been observed in related molecules like indole-2-carboxylic acid (I2CA). Studies on I2CA have shown that it forms lamellar structures based on cyclic OH⋯O carboxylic dimers. nih.gov The planarity of the indole nucleus facilitates ordered packing, which is a critical aspect of self-assembly.

The presence of the N-benzyl and 6-fluoro substituents in this compound would likely modulate these self-assembly characteristics. The bulky benzyl (B1604629) group could influence the packing arrangement, potentially leading to different polymorphic forms or liquid crystalline phases. The fluorine atom, with its high electronegativity, could participate in non-covalent interactions such as hydrogen bonding and halogen bonding, further directing the supramolecular architecture.

Table 1: Predicted Intermolecular Interactions in the Self-Assembly of this compound

Interacting Groups Type of Interaction Potential Impact on Self-Assembly
Carboxylic Acid Dimer Strong Hydrogen Bonding Primary motif for dimer formation
Indole N-H and Carbonyl O Hydrogen Bonding Can lead to extended chain or sheet structures
Benzyl Group (π-system) π-π Stacking Influences the packing and stability of the assembly

Incorporation into Coordination Polymers or Metal-Organic Frameworks (MOFs)

The carboxylic acid group of this compound makes it a suitable organic linker for the construction of coordination polymers and metal-organic frameworks (MOFs). Carboxylate groups are widely used in MOF synthesis due to their ability to coordinate with metal ions in various modes (monodentate, bidentate, bridging), leading to a diverse range of network topologies. nih.gov

While there are no specific reports on MOFs constructed from this compound, the use of indole-based ligands in coordination polymers is known. nih.gov The indole nitrogen can also potentially coordinate with metal centers, offering another point of connectivity. The benzyl and fluoro substituents would occupy the pores of the resulting framework, influencing its size, shape, and chemical environment. This could be exploited for applications such as selective gas storage or catalysis.

Development of Organic Electronic Materials (if applicable to the indole core)

The indole nucleus is an electron-rich aromatic system, which makes it a promising component for organic electronic materials. Indole derivatives have been investigated for their use in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and organic field-effect transistors (OFETs). researchgate.netgoettingen-research-online.de The extended π-conjugation of the indole ring is conducive to charge transport.

For this compound, the electronic properties of the indole core would be perturbed by the substituents. The electron-withdrawing nature of the fluorine atom and the carboxylic acid group would lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The N-benzyl group could influence the solid-state packing and morphology of thin films, which are critical for device performance. The inherent photoluminescence of some indole derivatives also suggests potential applications in light-emitting devices. researchgate.net

Development of Chemical Probes for Academic Research

The structural and electronic properties of this compound make it a viable scaffold for the development of specialized chemical probes for research purposes.

Derivatization for Fluorescence Probes

Indole derivatives are known to exhibit fluorescence, and their emission properties are often sensitive to the local environment. rsc.org This makes them attractive fluorophores for the development of chemical sensors. The carboxylic acid group of this compound provides a convenient handle for derivatization. For instance, it could be coupled with other molecules to create probes for specific analytes or cellular components.

The photophysical properties of the parent compound would be influenced by its substituents. The fluorine atom could enhance the fluorescence quantum yield and photostability. The emission wavelength could be tuned by modifying the electronic nature of the substituents on the indole ring or the benzyl group. For example, indole-based fluorescent probes have been developed for sensing pH changes. researchgate.net

Table 2: Potential Derivatization Strategies for Fluorescence Probes

Functional Group for Derivatization Target Moiety Potential Application
Carboxylic Acid Amines, Alcohols Labeling of biomolecules
Indole N-H Alkyl halides Modulation of electronic properties

Use in Affinity Labeling Studies (in vitro, non-clinical focus)

Affinity labeling is a technique used to identify and study the binding sites of macromolecules. An affinity label is a molecule that resembles a natural ligand but contains a reactive group that can form a covalent bond with the target. The indole scaffold is present in many biologically active molecules and drugs, making indole derivatives interesting candidates for the development of affinity probes. rsc.orgnih.gov

This compound could be derivatized to incorporate a photoreactive group (for photoaffinity labeling) or a mildly electrophilic group. The core structure would provide the binding affinity for the target, while the reactive group would enable covalent attachment. For example, the carboxylic acid could be converted into an activated ester or an acyl halide to react with nucleophilic residues in a protein's binding site. Such probes would be valuable tools for in vitro biochemical and pharmacological studies to elucidate drug-target interactions.

Green Chemistry Approaches in the Synthesis and Transformations of 1 Benzyl 6 Fluoro 1h Indole 2 Carboxylic Acid

Solvent-Free Reactions and Mechanochemical Synthesis

Solvent-free reactions are a cornerstone of green chemistry, as they eliminate the environmental and health hazards associated with volatile organic compounds. One approach to achieving solvent-free conditions is through mechanochemical synthesis, which utilizes mechanical force to initiate chemical reactions.

For the synthesis of indole (B1671886) derivatives, solvent-free conditions have been successfully employed. For instance, the alkylation at the C-3 position of indoles with benzyl (B1604629) alcohols has been achieved using recyclable manganese ferrite (B1171679) (MnFe2O4) nanoparticles as a catalyst under solvent-free conditions. researchgate.net This method offers high regioselectivity and broad substrate scope. researchgate.net While this example demonstrates the benzylation of the indole ring, a similar strategy could be explored for the N-benzylation of a 6-fluoro-1H-indole-2-carboxylic acid precursor.

Another solvent-free approach involves the use of ionic liquids, which can act as both the catalyst and the reaction medium. A sulfonic-acid-functionalized ionic liquid has been used as a Brønsted acid catalyst for the synthesis of various indole derivatives at room temperature under solvent-free conditions, with the catalyst being reusable for multiple cycles. cdnsciencepub.com

The following table summarizes the key advantages of solvent-free approaches in the context of indole synthesis:

Green Chemistry AspectSolvent-Free ApproachPotential Application for 1-Benzyl-6-fluoro-1H-indole-2-carboxylic acid
Waste Reduction Eliminates the need for organic solvents, reducing solvent waste.Synthesis of the indole core or N-benzylation step without the use of volatile organic compounds.
Energy Efficiency Reactions can often be conducted at lower temperatures and shorter reaction times.Mechanochemical methods can reduce the energy input compared to traditional heating.
Safety Reduces the risk of fire and exposure to toxic solvents.Safer manufacturing processes for the target compound and its intermediates.

Catalysis with Renewable or Recyclable Catalysts

The use of catalysts that are either derived from renewable sources or can be easily recovered and reused is a key principle of green chemistry. This reduces waste and the reliance on precious metal catalysts.

Heterogeneous catalysts are in a different phase from the reactants, which allows for their easy separation and recycling. For the synthesis of the indole nucleus, various palladium-based heterogeneous catalysts have been employed for intermolecular and intramolecular cyclization reactions. mdpi.com For example, palladium nanoparticles supported on siliceous meso-cellular foam have been used for the synthesis of indoles from o-iodoanilines and terminal alkynes. mdpi.com A practical synthesis of indole-2-carboxylic acid has been developed using a hydrogen reduction process with a recyclable Pd-loaded Al-MCM-41 mesoporous catalyst. tandfonline.com

The N-benzylation of the indole nitrogen is a key step in the synthesis of this compound. While homogeneous catalysts are often used, heterogeneous approaches are being explored. For instance, commercial nickel catalysts have been shown to be effective for the N-alkylation of various compounds using benzyl alcohols, which are considered green alkylating agents. acs.org

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, avoiding the use of potentially toxic metals. Asymmetric organocatalysis has been successfully applied to the synthesis of chiral indole derivatives. For example, chiral phosphoric acids have been used to catalyze the synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates. nih.gov While this specific reaction is for a different indole derivative, it highlights the potential of organocatalysts to control stereochemistry in indole functionalization.

Biocatalysis employs enzymes to carry out chemical transformations with high selectivity and under mild reaction conditions. The synthesis of tryptophan and its derivatives from indoles is a well-established biocatalytic process. acs.orgepa.govthieme-connect.comacs.orgfigshare.com Enzymes such as tryptophan synthase (TrpS) can catalyze the formation of tryptophan analogues from serine and the corresponding indole. acs.org This approach could be adapted for the synthesis of derivatives of this compound, potentially offering a highly enantioselective route.

The following table provides a comparison of different catalytic approaches for indole synthesis and functionalization:

Catalyst TypeAdvantagesDisadvantagesPotential Application for this compound
Heterogeneous Catalysts Easy to separate and recycle, often robust.Can have lower activity and selectivity than homogeneous counterparts.Synthesis of the indole-2-carboxylic acid core and N-benzylation.
Organocatalysts Metal-free, often low toxicity, can provide high enantioselectivity.May require higher catalyst loadings than metal catalysts.Asymmetric transformations of the target molecule.
Biocatalysts (Enzymes) High selectivity (chemo-, regio-, and enantio-), mild reaction conditions, environmentally benign.Can be sensitive to reaction conditions (temperature, pH), limited substrate scope for wild-type enzymes.Enantioselective synthesis of precursors or derivatives.

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred in green chemistry.

The Fischer indole synthesis is a classic method for preparing indoles, but it often suffers from poor atom economy due to the formation of byproducts. tandfonline.comrsc.orgakjournals.com Alternative methods for indole synthesis, such as the palladium-catalyzed annulation of anilines with alkynes, can offer higher atom economy. nih.govresearchgate.netresearchgate.net

For the synthesis of this compound, a retrosynthetic analysis that favors convergent synthesis with high atom economy at each step would be a key green chemistry strategy. For example, a direct C-H activation and annulation approach to form the indole ring would be more atom-economical than a multi-step synthesis involving protecting groups and generating stoichiometric waste.

Use of Benign Solvents (e.g., Water, Ionic Liquids, Supercritical CO2)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Benign solvents are non-toxic, non-flammable, and have a low environmental persistence.

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The Fischer indole synthesis has been successfully carried out in water, providing good to excellent yields of the desired products and allowing for simple product isolation by filtration. rsc.org The synthesis of indole derivatives in water has been achieved using various catalysts, including transition metals, ionic liquids, and nanoparticles. researchgate.net

Ionic liquids are salts that are liquid at or near room temperature and have negligible vapor pressure, making them attractive alternatives to volatile organic compounds. They have been used as both catalysts and solvents for the Fischer indole synthesis. tandfonline.comrsc.orgakjournals.comresearchgate.net Task-specific ionic liquids with Brønsted acidic properties have been shown to be effective and recyclable catalysts for indole synthesis. cdnsciencepub.comrsc.org

While less common for indole synthesis, supercritical CO2 is another green solvent with tunable properties that could be explored for certain transformations of this compound.

Photoredox and Electroorganic Synthesis for Sustainable Transformations

Photoredox catalysis and electroorganic synthesis are emerging as powerful tools in green chemistry as they can enable novel transformations under mild conditions, often using light or electricity as traceless reagents.

Visible-light photoredox catalysis has been employed for the functionalization of indoles. For example, the direct carboxylation of indoles to produce indole 2- and 3-carboxylates has been achieved using visible light and a photocatalyst. nih.govresearchgate.net This method avoids the need for pre-functionalized starting materials. nih.gov Furthermore, photoredox catalysis has been used for the C2-arylation of indoles and tryptophan-containing biomolecules under mild, metal-free conditions. acs.org These methods could be applied to the derivatization of the this compound scaffold.

Electroorganic synthesis utilizes an electric current to drive chemical reactions, often with high selectivity and without the need for stoichiometric oxidants or reductants. The electrochemical synthesis of indoles and their derivatives has been demonstrated, offering an environmentally friendly alternative to traditional methods. organic-chemistry.orgresearchgate.net For instance, an electrochemical oxidative [3 + 2] annulation of anilines with enaminones has been reported for the synthesis of 3-acyl indoles. researchgate.net Electrochemical oxidation has also been used to convert 3-substituted indoles into 2-oxindoles. rsc.org

The following table highlights the potential of these sustainable methods for the transformation of indole derivatives:

MethodPrincipleAdvantagesPotential Application for this compound
Photoredox Catalysis Uses visible light to initiate redox reactions via a photocatalyst.Mild reaction conditions, high functional group tolerance, generation of reactive radical intermediates.C-H functionalization, carboxylation, and arylation of the indole ring.
Electroorganic Synthesis Uses electricity to drive oxidation or reduction reactions.Avoids stoichiometric oxidants/reductants, high selectivity, can be performed at room temperature.Synthesis of the indole core and oxidative or reductive transformations of the final molecule.

An in-depth analysis of the future research trajectories for the chemical compound this compound reveals several promising avenues at the forefront of chemical sciences. These emerging directions leverage cutting-edge technologies and interdisciplinary approaches to unlock the full potential of this specific indole derivative.

Q & A

Q. What are the recommended storage conditions and stability considerations for 1-Benzyl-6-fluoro-1H-indole-2-carboxylic acid?

The compound should be stored in a cool, dry environment (ideally -20°C) under inert gas (e.g., nitrogen) to prevent degradation. While direct stability data for this compound is unavailable, analogous indole carboxylic acids exhibit sensitivity to light and moisture. Use amber glass vials and desiccants for long-term storage. Stability under experimental conditions (e.g., high temperature or acidic/basic media) should be empirically validated due to potential ester hydrolysis or decarboxylation .

Q. How can researchers safely handle this compound in the laboratory?

Follow standard protocols for fluorinated indoles:

  • Use PPE including nitrile gloves, lab coats, and safety goggles.
  • Employ fume hoods for weighing and synthesis steps to avoid inhalation.
  • For respiratory protection, use NIOSH-certified respirators (e.g., P95 filters) if airborne particulates are generated .
  • Dispose of waste via approved chemical disposal protocols to prevent environmental contamination .

Q. What spectroscopic methods are suitable for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : Confirm substitution patterns (e.g., benzyl and fluorine positions) and assess purity. Fluorine atoms induce characteristic splitting in aromatic proton signals.
  • HPLC-MS : Monitor purity and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients.
  • FT-IR : Identify carboxylic acid C=O stretching (~1700 cm⁻¹) and indole N-H vibrations (~3400 cm⁻¹) .

Q. What are the primary synthetic routes to this compound?

A common approach involves:

  • Step 1 : Synthesis of ethyl 6-fluoro-1H-indole-2-carboxylate via Fischer indole cyclization of fluorinated phenylhydrazines with keto-esters.
  • Step 2 : Benzylation at the indole nitrogen using benzyl bromide and a base (e.g., NaH) in DMF.
  • Step 3 : Hydrolysis of the ester to the carboxylic acid using NaOH/EtOH/H₂O .

Advanced Research Questions

Q. How can conflicting solubility data for fluorinated indole derivatives be resolved?

Contradictions in solubility (e.g., polar vs. nonpolar solvents) may arise from crystallinity differences or residual solvents. Strategies include:

  • Thermogravimetric Analysis (TGA) : Detect solvent residues affecting solubility.
  • Powder X-ray Diffraction (PXRD) : Compare crystalline vs. amorphous forms.
  • Co-solvent Systems : Use DMSO/water or THF/ethanol gradients for dissolution .

Q. What experimental designs are optimal for evaluating its biological activity (e.g., kinase inhibition)?

  • In vitro assays : Use fluorescence-based ATPase assays (e.g., ADP-Glo™) with recombinant kinases.
  • Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀.
  • Control experiments : Include structurally related analogs (e.g., non-fluorinated or benzyl-free indoles) to isolate fluorine and benzyl group effects .

Q. How does fluorination at the 6-position influence electronic properties and reactivity?

Fluorine’s electronegativity alters electron density:

  • Aromatic ring : Deactivates the indole ring, reducing electrophilic substitution reactivity.
  • Carboxylic acid acidity : The electron-withdrawing effect enhances acidity (lower pKa) compared to non-fluorinated analogs.
  • Computational validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials .

Q. What strategies mitigate low yields in benzylation reactions of fluorinated indoles?

Optimize:

  • Base selection : Use stronger bases (e.g., KOtBu) to deprotonate the indole N-H efficiently.
  • Solvent polarity : High-polarity solvents (DMF, DMSO) improve benzyl bromide solubility.
  • Catalysis : Add catalytic iodide (KI) to enhance nucleophilic substitution .

Q. How can recrystallization protocols be optimized for high-purity isolation?

  • Solvent screening : Test mixtures like DMF/water, ethanol/hexane, or acetic acid/water.
  • Gradient cooling : Slow cooling (1°C/min) from saturation temperature improves crystal quality.
  • Seeding : Introduce pure crystals to induce controlled nucleation .

Q. What toxicological assessments are critical for preclinical studies?

Prioritize:

  • Ames test : Assess mutagenicity using Salmonella typhimurium strains.
  • hERG assay : Evaluate cardiac toxicity risks via potassium channel inhibition.
  • In vivo acute toxicity : Administer escalating doses (10–1000 mg/kg) in rodent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.